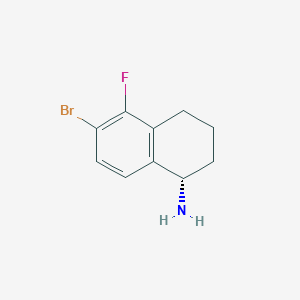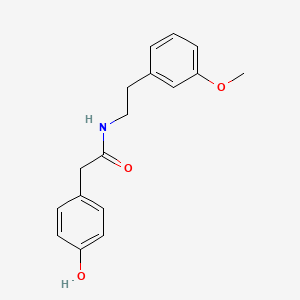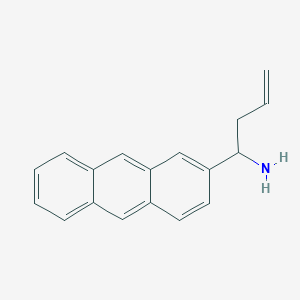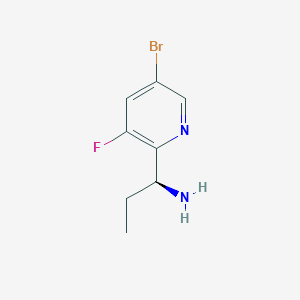
(1s)-1-(5-Bromo-3-fluoro(2-pyridyl))propylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1s)-1-(5-Bromo-3-fluoro(2-pyridyl))propylamine is a synthetic organic compound that contains a pyridine ring substituted with bromine and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1s)-1-(5-Bromo-3-fluoro(2-pyridyl))propylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-bromo-5-fluoropyridine.
Grignard Reaction: The 2-bromo-5-fluoropyridine undergoes a Grignard reaction with an appropriate alkyl magnesium halide to form the corresponding pyridyl magnesium bromide intermediate.
Amine Introduction: The intermediate is then reacted with a suitable amine, such as propylamine, under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(1s)-1-(5-Bromo-3-fluoro(2-pyridyl))propylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridyl derivatives, while oxidation or reduction reactions may yield different oxidation states of the compound.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for its potential as a pharmacologically active compound, possibly targeting specific receptors or enzymes.
Medicine
Drug Development: Potential use in the development of new therapeutic agents.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (1s)-1-(5-Bromo-3-fluoro(2-pyridyl))propylamine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1s)-1-(5-Bromo-3-chloro(2-pyridyl))propylamine: Similar structure with chlorine instead of fluorine.
(1s)-1-(5-Bromo-3-methyl(2-pyridyl))propylamine: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of both bromine and fluorine atoms on the pyridine ring makes (1s)-1-(5-Bromo-3-fluoro(2-pyridyl))propylamine unique in terms of its electronic and steric properties, which can influence its reactivity and interactions in various applications.
Propriétés
Formule moléculaire |
C8H10BrFN2 |
|---|---|
Poids moléculaire |
233.08 g/mol |
Nom IUPAC |
(1S)-1-(5-bromo-3-fluoropyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C8H10BrFN2/c1-2-7(11)8-6(10)3-5(9)4-12-8/h3-4,7H,2,11H2,1H3/t7-/m0/s1 |
Clé InChI |
FMKKCXLFHTUDLO-ZETCQYMHSA-N |
SMILES isomérique |
CC[C@@H](C1=C(C=C(C=N1)Br)F)N |
SMILES canonique |
CCC(C1=C(C=C(C=N1)Br)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


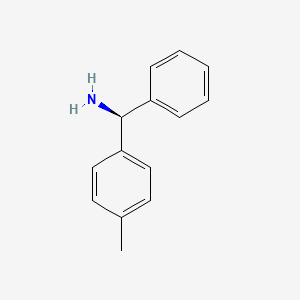


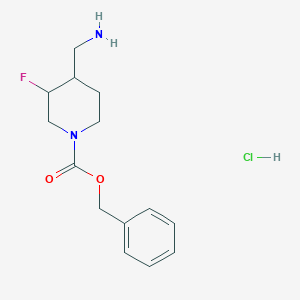

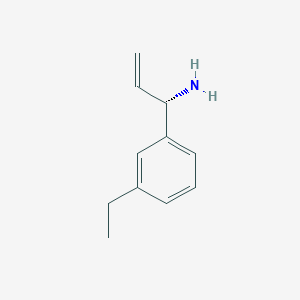
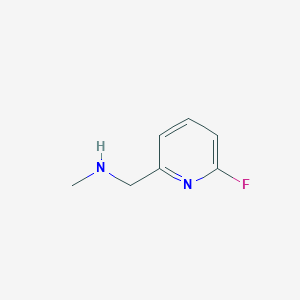
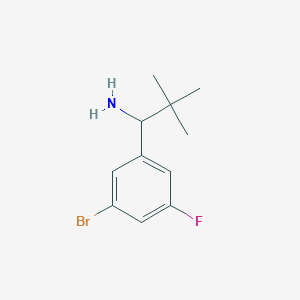
![6-Chloro-8-fluoro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B13040915.png)

![6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine hcl](/img/structure/B13040919.png)
